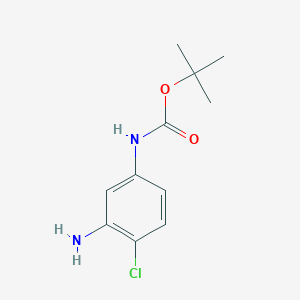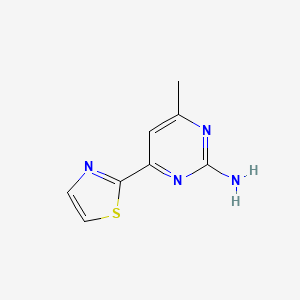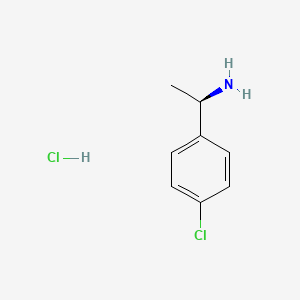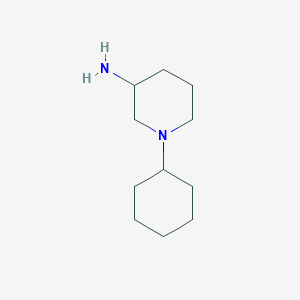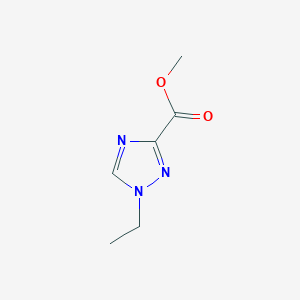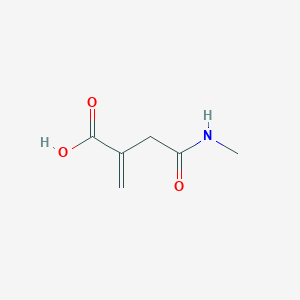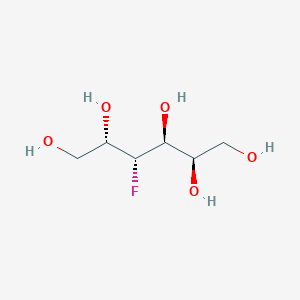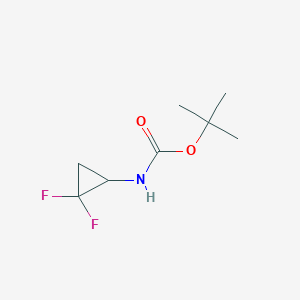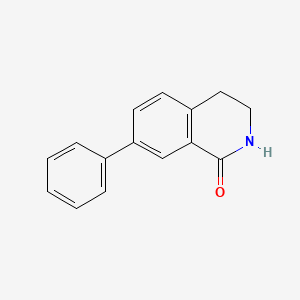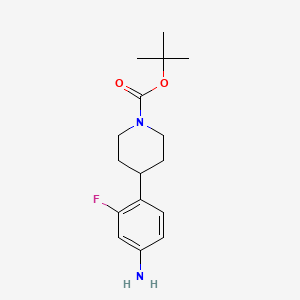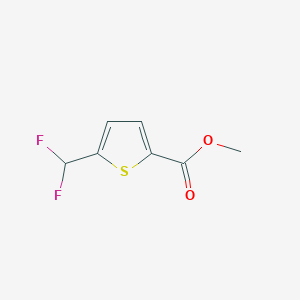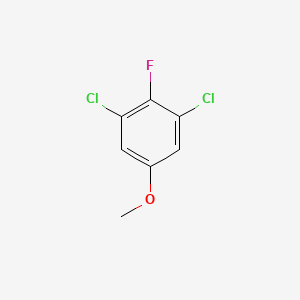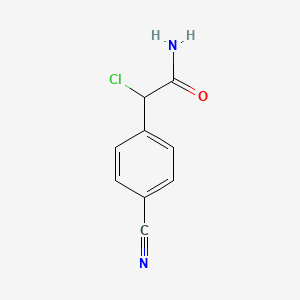
2-Chloro-2-(4-cyanophenyl)acetamide
Descripción general
Descripción
2-Chloro-2-(4-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H7ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-2-(4-cyanophenyl)acetamide is1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-2-(4-cyanophenyl)acetamide is 194.62 . Unfortunately, other physical and chemical properties like boiling point, density, and pKa are not available for this specific compound.Aplicaciones Científicas De Investigación
Metabolism in Human and Rat Liver Microsomes
Studies have shown that compounds similar to 2-Chloro-2-(4-cyanophenyl)acetamide, such as chloroacetamide herbicides, undergo complex metabolic processes in human and rat liver microsomes. This includes the formation of intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which is bioactivated through metabolic pathways involving cytochrome P450 isoforms (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimalarial Activity and Quantitative Structure-Activity Relationships
Research on structurally similar compounds has identified antimalarial activity. A study of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides showed promising activity against resistant strains of malaria, encouraging the exploration of similar compounds for clinical trials (Werbel, Cook, Elslager, et al., 1986).
Soil Reception and Activity
Research has been conducted on the reception and activity of similar chloroacetamide compounds in soil, particularly concerning their effect on agricultural crops and herbicidal activity. This includes analysis of herbicides like acetochlor and how they interact with soil and plants (Banks & Robinson, 1986).
Radiosynthesis for Metabolism Studies
Radiosynthesis methods have been developed for chloroacetanilide herbicides like acetochlor, which share a structural similarity with 2-Chloro-2-(4-cyanophenyl)acetamide. These methods facilitate the study of their metabolism and mode of action (Latli & Casida, 1995).
Antibacterial Potential
There is research exploring the antibacterial activity of similar compounds, like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against pathogens like Klebsiella pneumoniae. These studies also examine cytotoxicity and pharmacokinetic profiles, essential for developing new antibacterial drugs (Cordeiro, Diniz-Neto, Figueiredo, et al., 2020).
X-ray Powder Diffraction Characterization
New derivatives of similar compounds have been characterized using X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Propiedades
IUPAC Name |
2-chloro-2-(4-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMHUOIHSUTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(4-cyanophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



